

2-(Phenoxymethyl)morpholine molecular weight and formula

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Compound of Interest

Compound Name: 2-(Phenoxymethyl)morpholine

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An In-Depth Technical Guide to **2-(Phenoxymethyl)morpholine**: Synthesis, Characterization, and Application in Drug Discovery

Executive Summary

2-(Phenoxymethyl)morpholine is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a core structural motif, the morpholine ring is prevalent in a multitude of approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.^{[1][2]} This guide provides a detailed technical overview of **2-(Phenoxymethyl)morpholine**, focusing on its fundamental chemical properties, robust synthetic methodologies, and its critical role as a key starting material (KSM) for complex active pharmaceutical ingredients (APIs), particularly selective norepinephrine reuptake inhibitors like Reboxetine and its analogs.^{[3][4]} This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, analytical validation, and strategic application.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine heterocycle, a saturated ring containing both an ether and a secondary amine functional group, is a cornerstone of modern drug design.^[2] Its prevalence stems from a unique combination of attributes:

- **Improved Pharmacokinetics:** The ether oxygen and the amine nitrogen can act as hydrogen bond acceptors, often improving the aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.
- **Metabolic Stability:** The morpholine ring is generally resistant to metabolic degradation, offering a stable anchor point in a molecule's structure.
- **Structural Rigidity and Vectorial Orientation:** The chair-like conformation of the morpholine ring provides a degree of conformational constraint, allowing for the precise spatial orientation of appended substituents to interact with biological targets.

2-(Phenoxymethyl)morpholine serves as an exemplary building block, combining the benefits of the morpholine core with a phenoxymethyl side chain that can be a key pharmacophoric element or a precursor for further chemical elaboration.

Core Physicochemical and Structural Data

The fundamental identity of **2-(Phenoxymethyl)morpholine** is defined by its molecular formula and weight. This information is critical for all stoichiometric calculations in synthesis and for verification via mass spectrometry.

| Property | Value | Source |
|-----------------------------|--|--|
| Molecular Formula | C ₁₁ H ₁₅ NO ₂ | [5] [6] [7] [8] |
| Molecular Weight | 193.24 g/mol | [7] [8] [9] |
| CAS Number (Racemate) | 167273-56-5 | [5] [6] [8] [10] |
| CAS Number ((R)-enantiomer) | 661470-53-7 | [7] [11] |
| Appearance | Typically an off-white to pale yellow solid or oil | N/A |
| Storage Conditions | 2-8°C, under inert atmosphere | [5] |

Below is the 2D chemical structure of **2-(Phenoxymethyl)morpholine**, illustrating the connectivity of the morpholine and phenoxymethyl moieties.

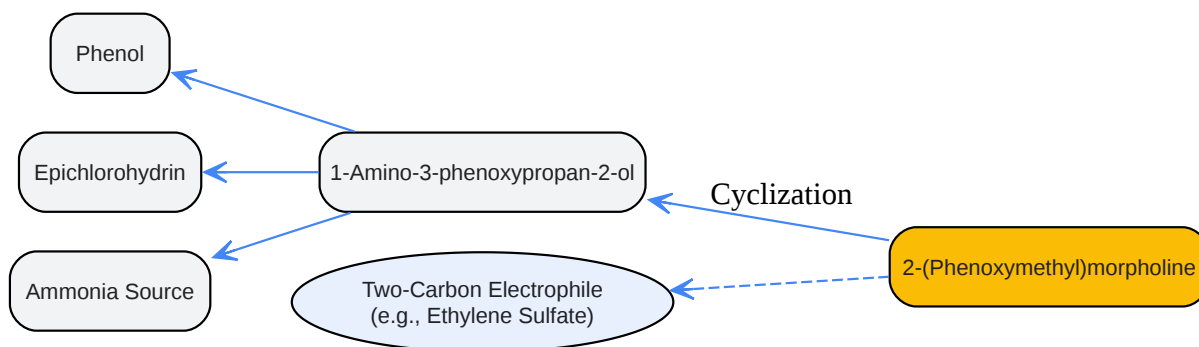
Caption: 2D structure of **2-(Phenoxymethyl)morpholine**.

Synthesis and Manufacturing Insights

The synthesis of substituted morpholines is a well-established field, yet the efficient and stereocontrolled production of targets like **2-(Phenoxymethyl)morpholine** requires careful strategic planning. A common and robust approach involves the cyclization of a 1,2-amino alcohol precursor.^[1]

Retrosynthetic Strategy and Causality

A logical retrosynthetic disconnection of **2-(Phenoxymethyl)morpholine** points to 1-amino-3-phenoxypropan-2-ol as the key precursor. This strategy is advantageous because the precursor itself can be synthesized from readily available and inexpensive starting materials like epichlorohydrin and phenol. The cyclization step typically involves annulation with a two-carbon electrophile. Using an agent like ethylene sulfate or chloroacetyl chloride followed by reduction offers a reliable and scalable pathway.^[1]



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Caption: Retrosynthetic analysis of **2-(Phenoxymethyl)morpholine**.

Experimental Protocol: Synthesis via Amino Alcohol Cyclization

This protocol describes a representative, self-validating synthesis. Each step includes in-process checks (IPCs) to ensure the reaction is proceeding as expected before moving to the

subsequent stage.

Step 1: Synthesis of 1-Phenoxy-2,3-epoxypropane

- To a stirred solution of phenol (1.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq) in a suitable solvent system (e.g., toluene/water), add sodium hydroxide (1.5 eq) portion-wise at room temperature.
- Heat the mixture to 50°C and add epichlorohydrin (1.2 eq) dropwise, maintaining the temperature below 60°C.
- Causality: The basic conditions deprotonate the phenol, forming the phenoxide nucleophile. The phase-transfer catalyst facilitates the transport of the phenoxide to the organic phase to react with epichlorohydrin in an S_N2 reaction.
- IPC: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of phenol.
- Upon completion, perform an aqueous workup, separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

Step 2: Synthesis of 1-Amino-3-phenoxypropan-2-ol

- Dissolve the crude 1-phenoxy-2,3-epoxypropane (1.0 eq) in a protic solvent like methanol.
- Add an excess of aqueous ammonia (e.g., 28% solution, 10 eq) and stir the mixture in a sealed pressure vessel at 60-70°C for 12-24 hours.
- Causality: Ammonia acts as a nucleophile, opening the epoxide ring to form the desired amino alcohol. The use of a sealed vessel and elevated temperature is necessary to drive the reaction with the gaseous ammonia reagent.
- IPC: Monitor by TLC/HPLC for the consumption of the epoxide.
- After cooling, concentrate the reaction mixture in vacuo to remove excess ammonia and solvent. The resulting crude amino alcohol can often be used directly in the next step.

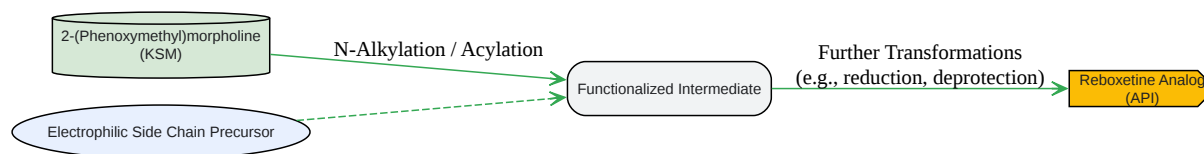
Step 3: Cyclization to **2-(Phenoxymethyl)morpholine**

- Dissolve the crude amino alcohol (1.0 eq) in a polar aprotic solvent such as acetonitrile.
- Add a base, for example, potassium carbonate (2.5 eq).
- Add 1,2-dibromoethane (1.1 eq) and heat the reaction mixture to reflux (approx. 82°C).
- Causality: The base facilitates the sequential N-alkylation and O-alkylation of the amino alcohol by the di-electrophilic 1,2-dibromoethane, leading to ring closure.
- IPC: Monitor the formation of the product by HPLC-MS.
- Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to yield pure **2-(Phenoxymethyl)morpholine**.

Application as a Key Starting Material (KSM) in API Synthesis

2-(Phenoxymethyl)morpholine is a crucial intermediate in the synthesis of norepinephrine reuptake inhibitors (NRIs), most notably Reboxetine.[3][12] Reboxetine is an antidepressant whose structure is a more elaborated version of the **2-(phenoxymethyl)morpholine** core.[4]

The general workflow involves utilizing the secondary amine of the morpholine ring as a nucleophile for further functionalization.



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Caption: Workflow from KSM to a Reboxetine-like API.

The design of Reboxetine analogs often involves modifying the substituents on the **2-(phenoxymethyl)morpholine** scaffold to optimize potency, selectivity against other monoamine transporters, and pharmacokinetic properties.[3] This makes the parent KSM an invaluable platform for generating chemical diversity in drug discovery programs.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of **2-(Phenoxymethyl)morpholine** is paramount for its use in regulated pharmaceutical manufacturing. A combination of spectroscopic and chromatographic techniques forms the basis of a robust analytical control strategy.

5.1 Spectroscopic Confirmation

- ¹H NMR (Proton Nuclear Magnetic Resonance): Provides a detailed map of the proton environment, confirming the presence of the aromatic (phenyl), morpholine, and methylene protons with characteristic chemical shifts and coupling patterns.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.
- MS (Mass Spectrometry): Verifies the molecular weight. Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 194.2.
- FTIR (Fourier-Transform Infrared Spectroscopy): Identifies key functional groups, such as the N-H stretch of the secondary amine, C-O-C stretches of the ether linkages, and aromatic C-H bands.

5.2 Chromatographic Purity Assessment

Protocol: Reversed-Phase HPLC Method for Purity Analysis

- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm and 270 nm.
- Injection Volume: 10 µL.
- Validation: This method must be validated for specificity, linearity, accuracy, and precision. The peak corresponding to **2-(Phenoxymethyl)morpholine** should be well-resolved from any potential starting materials, by-products, or degradation products. Purity is typically reported as a percentage based on the area of the main peak relative to the total peak area.

Conclusion

2-(Phenoxymethyl)morpholine is more than a simple chemical intermediate; it is an enabling building block for the synthesis of complex and therapeutically relevant molecules. Its robust synthesis, rooted in fundamental organic chemistry principles, and its favorable structural characteristics make it a valuable asset in the drug discovery and development pipeline. This guide has outlined the core technical aspects of its chemistry, providing a framework for its synthesis, analysis, and strategic deployment in the pursuit of novel therapeutics, particularly in the area of central nervous system agents.

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